![molecular formula C9H16F2O4S B11765178 [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate](/img/structure/B11765178.png)
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with a difluoromethoxy group and a methanesulfonate ester, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple alkenes or cyclohexanone derivatives.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via difluoromethylation reactions.
Methanesulfonate Ester Formation: The final step involves the esterification of the cyclohexyl alcohol with methanesulfonyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of cyclohexyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in difluoromethylation reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The methanesulfonate ester can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates.
Comparación Con Compuestos Similares
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate can be compared with other similar compounds such as:
Methylammonium lead halides: These compounds have applications in solar cells and light-emitting diodes.
Heusler compounds: Known for their magnetic properties and applications in spintronics.
2-Fluorodeschloroketamine: A dissociative anesthetic with structural similarities.
The uniqueness of this compound lies in its combination of a difluoromethoxy group and a methanesulfonate ester, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16F2O4S |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
[4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C9H16F2O4S/c1-16(12,13)14-6-7-2-4-8(5-3-7)15-9(10)11/h7-9H,2-6H2,1H3 |
Clave InChI |
DKKFTEAEGBPLDY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1CCC(CC1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone](/img/structure/B11765095.png)


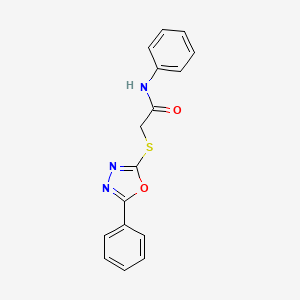
![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
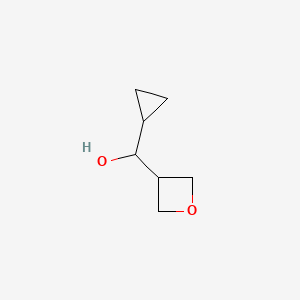
![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)
![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)

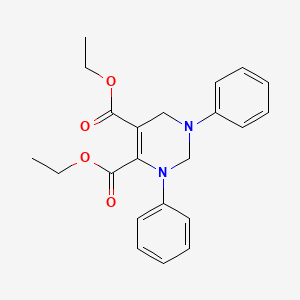
![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)
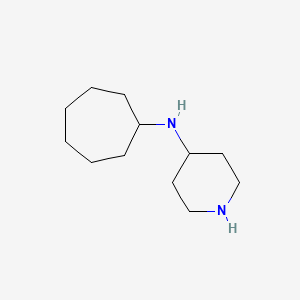
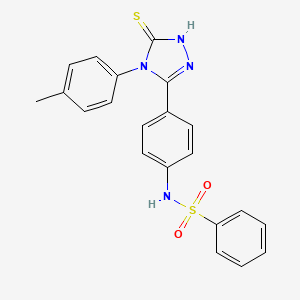
![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)
